molecular formula C25H24N2O4 B2500443 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide CAS No. 922009-08-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide

Cat. No.: B2500443
CAS No.: 922009-08-3
M. Wt: 416.477
InChI Key: UNFIEBQCSVKIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. Key structural features include:

  • Methyl groups at positions 8 and 10 of the oxazepine core.
  • A 4-isopropoxybenzamide substituent at position 2, which modulates lipophilicity and steric bulk.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-15(2)30-19-9-6-17(7-10-19)24(28)26-18-8-12-22-20(14-18)25(29)27(4)21-13-16(3)5-11-23(21)31-22/h5-15H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFIEBQCSVKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure, featuring a dibenzodiazepine core fused with an oxazepine ring, suggests significant potential for various biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O3. The presence of dimethyl groups and an isopropoxy substituent enhances its chemical properties and biological activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds structurally similar to this compound have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative disorders.

Biological Activities

The biological activities associated with this compound can be categorized into several areas:

1. Anticancer Activity:

  • Histone Deacetylase Inhibition: Similar compounds have demonstrated the ability to inhibit HDACs, leading to altered gene expression that can suppress tumor growth.
  • Case Study: In vitro studies on related dibenzo[b,f][1,4]oxazepines have shown reduced cell viability in various cancer cell lines.

2. Neuroactive Properties:

  • Potential Neuroprotective Effects: The dibenzodiazepine framework may confer neuroprotective properties by modulating neurotransmitter systems.
  • Research Findings: Animal models have indicated that related compounds can improve cognitive function and reduce neuroinflammation.

3. Antimicrobial Activity:

  • Broad-Spectrum Activity: Some derivatives within the oxazepine class exhibit antimicrobial properties against various pathogens.
  • Case Study: A derivative was effective against resistant strains of bacteria in laboratory tests.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with similar compounds is essential:

Compound NameStructureUnique FeaturesBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks isopropoxy group; different substitutionsModerate HDAC inhibition
N-[1,3-dimethyl-2-oxo...StructureContains tetrahydropyridine; different bioactivity profileAnticancer activity
3-(3-hydroxypropyl)...StructureHydroxypropyl substitution; distinct pharmacological propertiesAntimicrobial activity

This table illustrates how structural variations influence biological activity and therapeutic potential.

Synthesis and Future Directions

The synthesis of this compound typically involves multi-step organic reactions that can vary based on available reagents. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding the precise interactions at the molecular level.
  • Clinical Trials: Evaluating efficacy and safety in human subjects.
  • Exploration of Derivatives: Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the dibenzo[b,f][1,4]oxazepine or related heterocyclic cores, focusing on structural variations, synthetic methods, and inferred physicochemical properties.

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Synthesis Yield (if available) Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide Oxazepine 8,10-dimethyl; 11-oxo; 4-isopropoxybenzamide N/A Target
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine 8-methyl; 11-oxo; 4-trifluoromethylbenzamide N/A
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide Oxazepine 7-methyl; 11-oxo; 4-hydroxybenzamide N/A
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine (Sulfur) 10-ethyl; 11-oxo; 2-(4-methoxyphenyl)acetamide ~9% (for thiazepine analogs)

Key Observations :

  • Oxazepine vs. However, sulfur-containing analogs may exhibit lower synthetic yields (e.g., 9% for a thiazepine derivative) .
  • Substituent Positioning : The target compound’s 8,10-dimethyl groups contrast with single methyl substitutions in analogs (e.g., 8-methyl in , 7-methyl in ), which may influence steric hindrance and receptor binding.
Benzamide Substituent Variations
Compound Name Benzamide Substituent Physicochemical Implications Reference
This compound 4-Isopropoxy Increased lipophilicity (logP) due to isopropoxy group; moderate steric bulk Target
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl Enhanced metabolic stability and electron-withdrawing effects; higher polarity
N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) 4-Methoxy Reduced lipophilicity compared to isopropoxy; hydrogen-bonding potential
10-Ethyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 4-Methylbenzyl Enhanced aromatic stacking potential; moderate steric bulk

Key Observations :

  • Isopropoxy vs. Trifluoromethyl : The target’s isopropoxy group likely increases lipophilicity compared to the electron-withdrawing trifluoromethyl group in , which may improve blood-brain barrier penetration.
  • Methoxy vs.

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The target’s 8,10-dimethyl and 4-isopropoxy groups may optimize receptor affinity and pharmacokinetics compared to analogs with single methyl or polar substituents.
  • Limitations : Available evidence lacks explicit biological data (e.g., IC50, logP), necessitating further experimental validation.

Preparation Methods

Wagner-Meerwein Rearrangement and Cyclization

The Wagner-Meerwein rearrangement offers a robust pathway to dibenzo[b,f]oxepine intermediates, which can be oxidized to the oxazepine core. As demonstrated by Krawczyk et al., 9-hydroxyalkylxanthene derivatives undergo carbocationic rearrangement in xylene with phosphorus(V) oxide, yielding dibenzo[b,f]oxepines via β-elimination or carbocation stabilization (Scheme 2). Subsequent oxidation of the oxepine to the oxazepine is achieved using Mn(III) acetate in acetic acid at 80°C, introducing the 11-oxo moiety with >70% efficiency.

Key Reaction Parameters:

Step Reagents Solvent Temperature Yield
Rearrangement P₂O₅ Xylene 140°C 65–78%
Oxidation Mn(OAc)₃·2H₂O Acetic acid 80°C 72%

Ullmann Coupling and Friedel-Crafts Cyclization

Ullmann diaryl ether synthesis enables the construction of diphenyl ether precursors, which are subsequently cyclized via Friedel-Crafts acylation. For example, 2-bromophenol reacts with 2-fluorobenzaldehyde in the presence of K₂CO₃ to form a diaryl ether, followed by Friedel-Crafts acylation with acetyl chloride/AlCl₃ to yield the tricyclic ketone. Reduction with NaBH₄ and dehydration completes the dibenzo[b,f]oxazepine core (Scheme 3).

Optimization Insight:

  • CuI catalysis in the Ullmann step reduces reaction time from 48 h to 12 h.
  • Friedel-Crafts acylation requires strict anhydrous conditions to prevent hydrolysis.

Transition Metal-Catalyzed Mizoroki-Heck Cyclization

Palladium-catalyzed intramolecular Mizoroki-Heck reactions provide a high-yielding route to the oxazepine ring. Bromoolefin diaryl ethers, prepared via Wittig olefination of 2-bromophenol derivatives, undergo cyclization with Pd₂(dba)₃ and tert-butoxide ligands, yielding the endo product (dibenzo[b,f]oxazepine) in 59% yield (Scheme 11).

Advantages:

  • Regioselective formation of the endo product avoids isomer separation.
  • Tolerates electron-withdrawing substituents on the aryl rings.

Functionalization of the Core Structure

Methylation at Positions 8 and 10

Methyl groups at positions 8 and 10 are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Using methyl iodide and AlCl₃ in dichloromethane, the ketone intermediate undergoes electrophilic substitution at the para positions relative to the ether oxygen (Scheme 5).

Yield Optimization:

  • Excess MeI (3.0 equiv.) and prolonged reaction time (24 h) increase methylation efficiency to 85%.

Installation of the 4-Isopropoxybenzamide Substituent

Ullmann Condensation for Ether Formation

The 4-isopropoxybenzoyl group is synthesized via Ullmann condensation of 4-fluorobenzoic acid with isopropanol. Sodium hydride deprotonates the alcohol, facilitating nucleophilic aromatic substitution on 2-bromobenzoic acid in the presence of Cu powder (Procedure B).

Representative Conditions:

Component Quantity Solvent Time Yield
2-Bromobenzoic acid 1.0 equiv. Isopropanol 18 h 68%

Amidation Reactions

The benzamide group is introduced via carbodiimide-mediated coupling. 4-Isopropoxybenzoic acid reacts with 2-aminodibenzo[b,f]oxazepine using EDC/HOBt in DMF, achieving >90% conversion (Procedure C).

Mechanistic Notes:

  • HOBt suppresses racemization during amide bond formation.
  • Anhydrous DMF minimizes side reactions.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the three core-forming strategies reveals trade-offs between yield, scalability, and functional group compatibility:

Method Yield Scalability Functional Group Tolerance
Wagner-Meerwein 72% Moderate (gram scale) Low (sensitive to steric hindrance)
Ullmann/Friedel-Crafts 65% High (kilogram scale) Moderate (tolerates halogens)
Mizoroki-Heck 59% Low (milligram scale) High (compatible with nitro groups)

The Ullmann/Friedel-Crafts route is preferred for industrial-scale synthesis due to its reproducibility and compatibility with continuous flow systems.

Optimization and Scale-Up Considerations

Solvent and Catalyst Recycling

In the Ullmann condensation, recycling Cu powder via filtration reduces metal waste by 40%. Switching from xylene to cyclopentyl methyl ether (CPME) in Wagner-Meerwein rearrangements enhances sustainability without sacrificing yield.

Purification Techniques

Flash chromatography with ethyl acetate/petroleum ether (1:4) achieves >98% purity for the final amide product. Recrystallization from ethanol/water (3:1) removes residual copper catalysts.

Q & A

Q. What regulatory guidelines apply to preclinical toxicity testing of novel dibenzooxazepines?

  • Methodology : Follow ICH S7A/S7B for safety pharmacology (hERG inhibition, rodent CNS effects) and OECD 423 for acute oral toxicity. Comparative metabolite profiling (vs. FDA-approved analogs) mitigates regulatory risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.